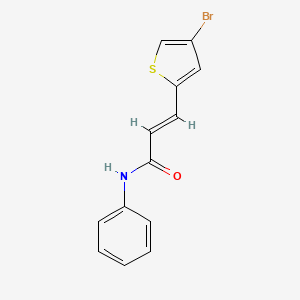
3-(4-bromo-2-thienyl)-N-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromo-2-thienyl)-N-phenylacrylamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
作用机制
The exact mechanism of action of 3-(4-bromo-2-thienyl)-N-phenylacrylamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin in the brain. It may also interact with various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-N-phenylacrylamide has been shown to exert various biochemical and physiological effects in animal models. It has been reported to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant activities. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which may account for its anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-bromo-2-thienyl)-N-phenylacrylamide in lab experiments is its potent and diverse pharmacological activities. It can be used to study the mechanisms of action of various neurotransmitters and signaling pathways involved in different physiological and pathological conditions. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
未来方向
There are several future directions for the research on 3-(4-bromo-2-thienyl)-N-phenylacrylamide. One of the areas of interest is its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area is its potential use as a lead compound for the development of novel drugs with improved pharmacological properties. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and toxicological profiles.
Conclusion:
In conclusion, 3-(4-bromo-2-thienyl)-N-phenylacrylamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent and diverse pharmacological activities make it a valuable tool for studying various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成方法
The synthesis of 3-(4-bromo-2-thienyl)-N-phenylacrylamide involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-phenylacrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization from suitable solvents.
科学研究应用
3-(4-bromo-2-thienyl)-N-phenylacrylamide has been studied for its potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuropharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
属性
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-10-8-12(17-9-10)6-7-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQYHCNBUHJNC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)





![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)